
Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate, also known as PTSEC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Applications De Recherche Scientifique
Novel Anti-Helicobacter pylori Agents
Phenyl carbamate derivatives, specifically a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype compound from this class showed promise as a novel anti-H. pylori agent, effectively inhibiting various clinically relevant H. pylori strains, including those resistant to traditional antibiotics. Its significant in vitro microbiological criteria, low rate of resistance development, and favorable pharmacokinetic profiles indicate its potential in combating H. pylori infections (Carcanague et al., 2002).
Electrochemical and Electrochromic Properties
Phenyl carbamate derivatives have been utilized in the development of electrochemical and electrochromic materials. Monomers like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole (NDTC) exhibit good electrochemical activity and varying UV–vis absorption spectra based on the polarity of acceptor groups introduced. These materials show potential in electropolymerization, producing films with well-defined oxidation and reduction processes. They have been suggested for use in electrochromic devices due to their color-changing capabilities, optical contrast, and fast switching time (Hu et al., 2013).
Anticancer Agents
N-Arylsulfonylimidazolidinones, a category involving phenyl carbamate structures, have been explored for their potent anticancer properties. The structure-activity relationship studies of these compounds revealed that certain analogs possess superior cytotoxicity against various cancer cell lines compared to traditional chemotherapy drugs. The presence of a 4-phenyl-l-benzenesulfonylimidazolidinone pharmacophore and specific hydrophobic substitutions were crucial for enhancing their anticancer activity (Sharma et al., 2011).
Nonlinear Optical Limiting
Phenyl carbamate derivatives have been investigated for their applications in nonlinear optical limiting, crucial for protecting human eyes and optical sensors. Thiophene dyes derived from these compounds, when subjected to nanosecond Nd: YAG laser excitation, exhibited nonlinear absorption and optical limiting behavior attributed to a two-photon absorption process. The promising optical limiting performance of these materials makes them candidates for use in photonic or optoelectronic devices (Anandan et al., 2018).
Propriétés
IUPAC Name |
phenyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c19-17(22-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(20,21)16-9-5-11-24-16/h1-11,15H,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRCWSZRSYKJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one](/img/structure/B2646955.png)
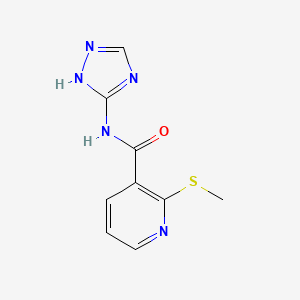
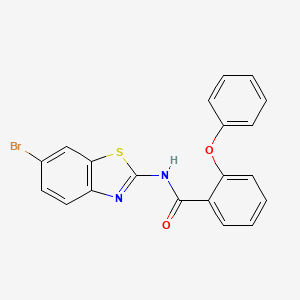
![2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2646961.png)
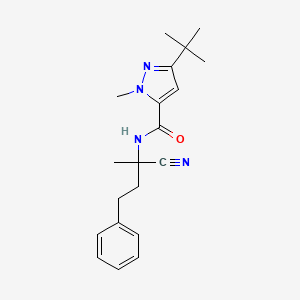
![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)
![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)
![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)
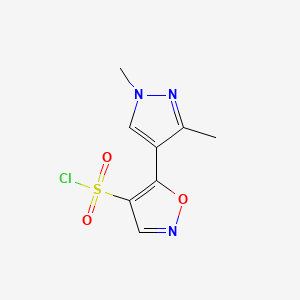
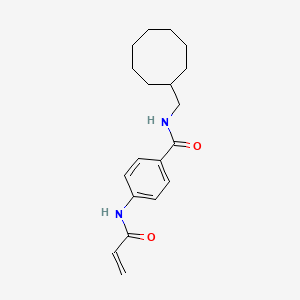
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2646974.png)
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)
